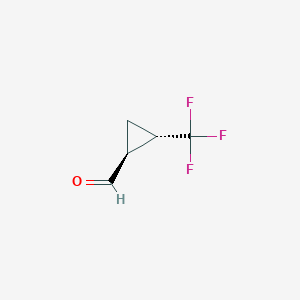
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with a trifluoromethyl group and an aldehyde functional group. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Trifluoromethyl Group: This step can be performed using trifluoromethylation reagents like Ruppert-Prakash reagent (CF3TMS) in the presence of a base.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation of a primary alcohol or by formylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid.
Reduction: (1S,2S)-2-(trifluoromethyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies due to its unique structural features.
Medicine: Potential precursor for pharmaceuticals, especially those requiring specific stereochemistry.
Industry: Could be used in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action for (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde would depend on its specific application. For example, in a biochemical context, it might interact with enzymes or receptors, influencing molecular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde: The enantiomer of the compound .
2-(trifluoromethyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(trifluoromethyl)cyclopropane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde is unique due to its specific stereochemistry and functional groups, which can impart distinct reactivity and biological properties compared to its analogs.
Properties
Molecular Formula |
C5H5F3O |
|---|---|
Molecular Weight |
138.09 g/mol |
IUPAC Name |
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)4-1-3(4)2-9/h2-4H,1H2/t3-,4+/m1/s1 |
InChI Key |
HUVJEFUEIFDUPF-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C=O |
Canonical SMILES |
C1C(C1C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



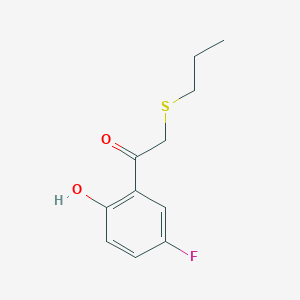
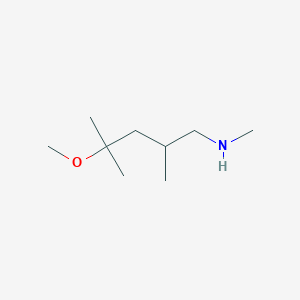
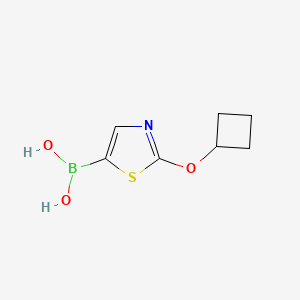
![5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13645470.png)
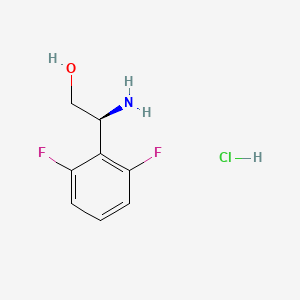


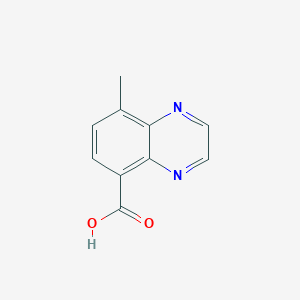

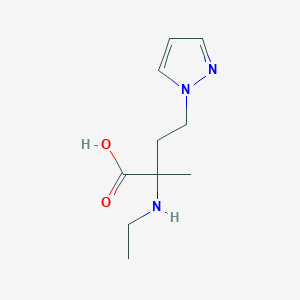

![(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)
